molecular formula C24H24N2O3 B4036650 N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide

N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide

Cat. No.: B4036650
M. Wt: 388.5 g/mol
InChI Key: VTOBTKHJXXWVRW-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2,6-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzamide is 388.17869263 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

Research on benzamide derivatives often focuses on their synthesis and the exploration of their chemical properties. For example, ultrasound-assisted synthesis has been applied to create novel derivatives with potential anti-tubercular activity, demonstrating the role of green chemistry in developing new pharmaceuticals (Nimbalkar et al., 2018). These findings indicate the versatility of benzamide compounds in drug synthesis and highlight the innovative methods to enhance their production efficiently.

Anticonvulsant Activity

Benzamide derivatives have been evaluated for their anticonvulsant properties in various animal models. Research has identified compounds with potent anticonvulsant activities, showcasing their potential in epilepsy treatment (Robertson et al., 1987). These studies contribute to the ongoing search for more effective and safer antiepileptic drugs.

Antimicrobial and Antioxidant Activities

The exploration of benzamide compounds extends to their antimicrobial and antioxidant properties. Studies have synthesized new derivatives and evaluated their activities against various pathogens and oxidative stress, contributing to the development of new therapeutic agents with broad-spectrum activity (Sindhe et al., 2016). This research underscores the multifunctional potential of benzamide derivatives in addressing diverse health challenges.

Neurological Applications

The neurological effects of benzamide derivatives, including their potential as neuroleptics and in the treatment of other neurological disorders, have been a subject of scientific inquiry. The structural analysis of these compounds contributes to understanding their activity and optimizing their therapeutic efficacy (Collin et al., 1986). This area of research highlights the importance of chemical structure in the pharmacological profile of benzamide derivatives.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3/c1-13-5-3-6-14(2)21(13)25-22(27)17-7-4-8-18(12-17)26-23(28)19-15-9-10-16(11-15)20(19)24(26)29/h3-8,12,15-16,19-20H,9-11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTOBTKHJXXWVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC(=CC=C2)N3C(=O)C4C5CCC(C5)C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 2
Reactant of Route 2
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 3
Reactant of Route 3
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 4
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 5
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide
Reactant of Route 6
Reactant of Route 6
N-(2,6-dimethylphenyl)-3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)benzamide

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